6-Isocyanato-2,3-dihydro-1,4-benzodioxine
Overview
Description
6-Isocyanato-2,3-dihydro-1,4-benzodioxine is an organic compound with the molecular formula C9H7NO3. It is characterized by the presence of an isocyanate group attached to a dihydro-benzodioxine ring.
Mechanism of Action
Target of Action
It is known that chiral motifs of 2,3-dihydro-1,4 benzodioxane, which this compound is a part of, are extensively utilized in diverse medicinal substances and bioactive natural compounds . These compounds exhibit significant biological activities and have been used in therapeutic agents like prosympal, dibozane, piperoxan, and doxazosin .
Mode of Action
It is known that the absolute configuration of the c2 stereo centroid of benzodioxane greatly influences its biological activity . Several 1,4-benzodioxanes have displayed intriguing characteristics as α- or β-blocking agents, exhibiting antihypertensive properties .
Biochemical Pathways
Some compounds containing the 2,3-dihydro-1,4 benzodioxane motif have shown affinities towards serotonin receptors involved in schizophrenia, headaches, and nervous breakdowns .
Result of Action
Compounds with the 2,3-dihydro-1,4 benzodioxane motif have been associated with significant biological activities, including antihypertensive properties and affinities towards serotonin receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Isocyanato-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with phosgene or other isocyanate precursors under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure consistency and safety. The use of high-purity reagents and precise control of reaction parameters is crucial to obtain the desired product with high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6-Isocyanato-2,3-dihydro-1,4-benzodioxine undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water and alcohols.
Common Reagents and Conditions:
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Water: Reacts with the isocyanate group to form amines and carbon dioxide.
Major Products:
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from the reaction with water.
Scientific Research Applications
6-Isocyanato-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Materials Science: Used in the synthesis of polymers and coatings due to its reactive isocyanate group.
Pharmaceuticals: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.
Organic Synthesis: Employed as a building block in the synthesis of complex organic compounds.
Comparison with Similar Compounds
2,3-Dihydro-1,4-benzodioxine: Lacks the isocyanate group but shares the core structure.
6-Isocyanato-1,4-benzodioxane: Similar structure but differs in the position of the isocyanate group.
Properties
IUPAC Name |
6-isocyanato-2,3-dihydro-1,4-benzodioxine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-6-10-7-1-2-8-9(5-7)13-4-3-12-8/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVYMEFCSKVNQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20379866 | |
Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100275-94-3 | |
Record name | 6-Isocyanato-2,3-dihydro-1,4-benzodioxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20379866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Isocyanato-1,4-benzodioxan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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